molecular formula C18H21N3O4 B2756326 2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034612-41-2

2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2756326
CAS No.: 2034612-41-2
M. Wt: 343.383
InChI Key: IDVAVJIMPTWMEF-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole ring, a pyrazole ring, and an oxane moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a 1,3-diketone.

    Oxane Moiety Introduction: The oxane moiety can be introduced through the reaction of an appropriate alcohol with an epoxide.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and oxane moieties through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially forming dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrazoles and reduced derivatives.

    Substitution: Substituted acetamides and other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole ring and an ethanol moiety.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another related compound with a benzodioxole ring and an ethan-1-ol moiety.

    ®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine: A compound with a benzodioxole ring and a pyrrolidine moiety.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of benzodioxole, pyrazole, and oxane moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-18(8-13-4-5-16-17(7-13)25-12-24-16)20-14-9-19-21(10-14)11-15-3-1-2-6-23-15/h4-5,7,9-10,15H,1-3,6,8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVAVJIMPTWMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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